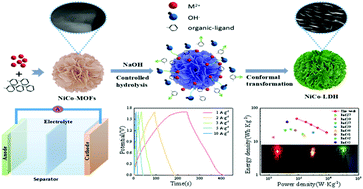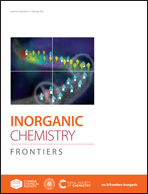Synthesis of 3D flower-like hierarchical NiCo-LDH microspheres with boosted electrochemical performance for hybrid supercapacitors†
Inorganic Chemistry Frontiers Pub Date: 2021-07-31 DOI: 10.1039/D1QI00613D
Abstract
Hybrid supercapacitors (HSCs) have aroused considerable attention by virtue of their high ionic conductivity and operation voltage. In this study, three-dimensional (3D) flower-like hierarchical NiCo layered double hydroxide (LDH) microspheres are synthesized via a simple and gentle alkaline hydrolysis strategy. Compared with MOF precursors, the obtained NiCo-LDH microspheres could maintain their initial morphology and possess a more uniform pore structure with a higher specific surface area which are suitable for supercapacitors. By regulating the alkali concentration, it is found that an optimal electrochemical performance is obtained with high specific capacitance (1750.0 F g−1 at 1 A g−1) and superior cycling durability (retaining 91.0% after 3000 cycles) when the alkaline concentration is 1 mol L−1. Subsequently, NiCo-LDH//AC HSC assembled by combining NiCo-LDH with activated carbon (AC) achieves a maximum energy density of 48.6 W h kg−1 when the power density is 850 W kg−1 and equipped with remarkable cycle durability (maintaining 92.3% after 5000 cycles). These incredible electrochemical properties are mainly ascribed to the exceptional hierarchical structure, porosity and specific surface area, contributing to facilitate the rapid transmission of electrons and ions. The alkali hydrolysis strategy provides a new choice for the preparation of high-efficiency electrode materials and the design of hybrid supercapacitors.

Recommended Literature
- [1] An investigation of the radiochemical stability of ionic liquids
- [2] Back cover
- [3] Dual stimuli-responsive multicompartment micelles from triblock terpolymers with tunable hydrophilicity†
- [4] Broadening the scope of high structural dimensionality nanomaterials using pyridine-based curcuminoids†
- [5] Quantification of Salmonella Typhimurium in liquid food using NanoGene assay†
- [6] Incorporating spin–orbit effects into surface hopping dynamics using the diagonal representation: a linear-response time-dependent density functional theory implementation with applications to 2-thiouracil†
- [7] Applications of the microphysiology systems database for experimental ADME-Tox and disease models†
- [8] Back cover
- [9] High mobility isoindigo-based π-extended conjugated polymers bearing di(thienyl)ethylene in thin-film transistors
- [10] Self-supported Pt nanoclusters via galvanic replacement from Cu2O nanocubes as efficient electrocatalysts†

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 164915-57-5
-
CAS no.: 124387-19-5
-
CAS no.: 13539-59-8









